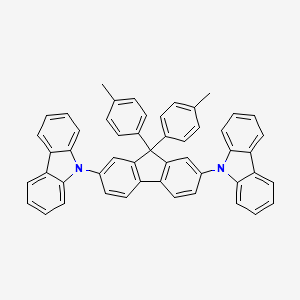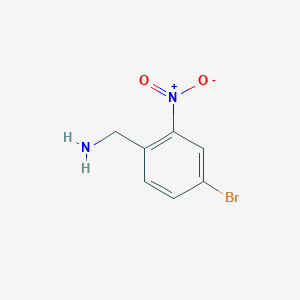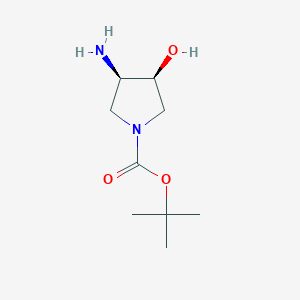![molecular formula C53H42N2O4 B3087470 2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene CAS No. 1174006-40-6](/img/structure/B3087470.png)
2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene
Übersicht
Beschreibung
2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene is a small molecule that has gained significant attention in the field of organic electronics. This compound is particularly known for its application as a hole transport material in perovskite solar cells. Its unique molecular structure, which includes a spirobifluorene core and methoxyphenylamine groups, contributes to its excellent electronic properties and stability .
Wirkmechanismus
Target of Action
The primary target of 2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene, also known as 2,2’-MeO-Spiro-TPD, is to serve as a hole transport material (HTM) in perovskite solar cells (PSCs) . It plays a crucial role in transporting positive charges (holes) from the active layer to the electrode .
Mode of Action
2,2’-MeO-Spiro-TPD interacts with its target by facilitating the movement of holes. It is often doped with metal bis(trifluoromethanesulfonyl)imide (M(TFSI)n) salts, which helps generate active radical cation HTM species . This doping deepens its HOMO by 420 meV, potentially providing better energetic alignment at the interface .
Biochemical Pathways
In the context of PSCs, the biochemical pathways are replaced by electronic pathways. The compound affects the hole transport pathway, enhancing the efficiency of hole transport and reducing charge recombination .
Pharmacokinetics
While pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the analogous properties of 2,2’-MeO-Spiro-TPD in PSCs. The compound exhibits good thermal stability and hole mobility, which are crucial for its function as an HTM .
Result of Action
The result of the action of 2,2’-MeO-Spiro-TPD is the efficient transport of holes, leading to high power conversion efficiency (PCE) in PSCs . Its use has contributed to the development of high-efficiency devices .
Action Environment
The action of 2,2’-MeO-Spiro-TPD is influenced by environmental factors such as temperature and light intensity. Its interactions with dopants, the perovskite, and environmental stressors are crucial for its success as an HTM . Understanding these interactions can guide the development of future generation HTMs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine-functionalized products .
Wissenschaftliche Forschungsanwendungen
2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,7,7’-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9’-spirobifluorene (spiro-OMeTAD): Another widely used hole transport material in perovskite solar cells.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): A polymeric hole transport material with similar applications.
SFX-MeOTAD: A cost-effective alternative to spiro-OMeTAD with similar electronic properties.
Uniqueness
2,2’-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene stands out due to its unique combination of a spirobifluorene core and methoxyphenylamine groups, which provide excellent electronic properties and stability. This makes it a highly efficient hole transport material for various electronic applications .
Eigenschaften
IUPAC Name |
2-N,2-N,2-N',2-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H42N2O4/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-47-45-9-5-7-11-49(45)53(51(47)33-39)50-12-8-6-10-46(50)48-32-22-40(34-52(48)53)55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38/h5-34H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSXNLBKCNVUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


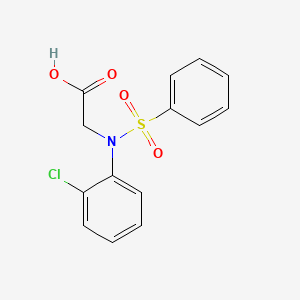
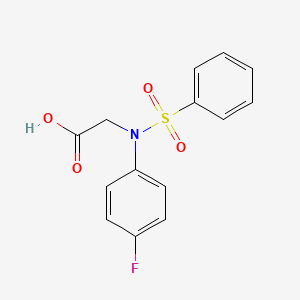
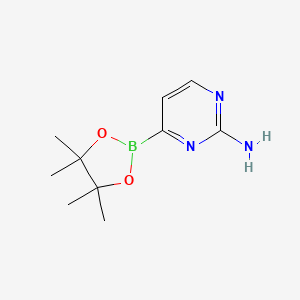
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)
![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

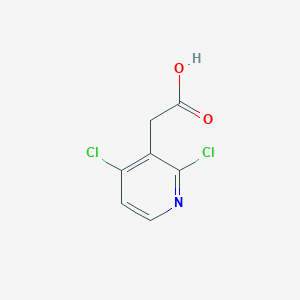
![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)
![2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole](/img/structure/B3087474.png)
